CAY10721

Vue d'ensemble

Description

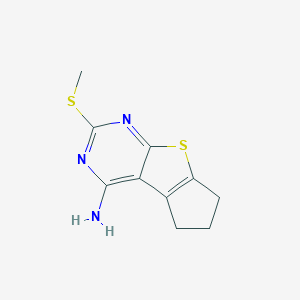

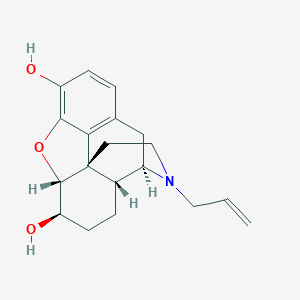

CAY10721 est un composé chimique connu pour son rôle d'inhibiteur de la sirtuine 3 (SIRT3), une histone désacétylase de classe III. La sirtuine 3 est impliquée dans la régulation de la fonction mitochondriale et du métabolisme énergétique. L'inhibition de la sirtuine 3 par this compound a été associée à diverses applications thérapeutiques, en particulier dans le contexte de la recherche sur le cancer .

Applications De Recherche Scientifique

CAY10721 a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de la sirtuine 3 et ses effets sur la fonction mitochondriale.

Biologie : Étudié pour son rôle dans la régulation du métabolisme cellulaire et de l'homéostasie énergétique.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer, en particulier dans le carcinome épidermoïde oral et le cancer du sein avec atteinte des ganglions lymphatiques. La capacité du composé à sensibiliser les cellules cancéreuses aux radiations et à la chimiothérapie en fait un candidat prometteur pour les thérapies combinées.

Industrie : Applications potentielles dans le développement de nouveaux médicaments ciblant le dysfonctionnement mitochondrial et les troubles métaboliques .

5. Mécanisme d'action

This compound exerce ses effets en inhibant la sirtuine 3, une histone désacétylase de classe III. La sirtuine 3 est impliquée dans la désacétylation de diverses protéines mitochondriales, ce qui régule leur activité et leur stabilité. En inhibant la sirtuine 3, this compound perturbe la fonction mitochondriale et le métabolisme énergétique, conduisant à la sensibilisation des cellules cancéreuses aux radiations et à la chimiothérapie. Les cibles moléculaires de this compound incluent des enzymes et des protéines clés impliquées dans la respiration mitochondriale et la réponse au stress oxydatif .

Mécanisme D'action

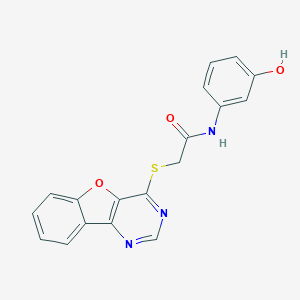

CAY10721, also known as 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide or 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(3-hydroxyphenyl)acetamide, is a compound with intriguing biological activity. This article will delve into its mechanism of action, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is sirtuin 3 (SIRT3) , a class III histone deacetylase (HDAC) . SIRT3 plays a crucial role in various cellular processes, including energy metabolism, stress response, and aging .

Mode of Action

This compound acts as an inhibitor of SIRT3 , with about 39% SIRT3 inhibition at 200 μM . By inhibiting SIRT3, this compound can modulate the acetylation status of various proteins, thereby affecting their function .

Biochemical Pathways

The inhibition of SIRT3 by this compound can impact several biochemical pathways. Specifically, the upregulation of SIRT3 transcription is associated with certain types of cancer, such as oral squamous cell carcinoma (OSCC) and breast cancer with lymph node involvement . Therefore, the inhibition of SIRT3 by this compound could potentially affect these pathways and their downstream effects .

Pharmacokinetics

Its solubility in dmf and dmso suggests that it might have good bioavailability

Result of Action

The inhibition of SIRT3 by this compound has been associated with the down-regulation of OSCC cells and sensitization of these cells to radiation and chemotherapy . This suggests that this compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the compound should be stored at -20°C for optimal stability . .

Analyse Biochimique

Biochemical Properties

CAY10721 interacts with the enzyme SIRT3, inhibiting its function by up to 39% at a concentration of 200 μM . SIRT3 is a histone deacetylase (HDAC) that plays a crucial role in regulating the structure and function of proteins .

Cellular Effects

The inhibition of SIRT3 by this compound has been associated with significant cellular effects. Specifically, the upregulation of SIRT3 transcription is associated with oral squamous cell carcinoma (OSCC) and breast cancer with lymph node involvement . Conversely, the down-regulation of SIRT3, facilitated by this compound, inhibits the growth of OSCC cells and sensitizes them to radiation and chemotherapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the SIRT3 enzyme and inhibiting its function . This interaction leads to a decrease in the deacetylation activity of SIRT3, thereby influencing gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Given its role as a SIRT3 inhibitor, it can be inferred that its effects may vary over time depending on the stability of the compound, the duration of exposure, and the specific cellular context .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied . It is generally understood that the impact of a compound can vary significantly depending on the dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Given its role as a SIRT3 inhibitor, it is likely that it interacts with enzymes and cofactors within the metabolic pathways regulated by SIRT3 .

Transport and Distribution

Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Given its biochemical properties and its role as a SIRT3 inhibitor, it is likely that it localizes to the areas of the cell where SIRT3 is typically found .

Méthodes De Préparation

La voie de synthèse de CAY10721 implique plusieurs étapes, commençant par la préparation du noyau benzofuro[3,2-d]pyrimidine. Ce noyau est ensuite fonctionnalisé avec un groupe thiol et ensuite couplé à la N-(3-hydroxyphényl)acétamide pour former le produit final. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et le diméthylformamide (DMF), les températures de réaction étant maintenues à des niveaux modérés pour garantir des rendements optimaux .

Les méthodes de production industrielle pour this compound ne sont pas bien documentées, mais elles suivent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle. Ces optimisations peuvent inclure l'utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées pour améliorer l'efficacité et le rendement.

Analyse Des Réactions Chimiques

CAY10721 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent convertir le groupe thiol en un anion sulfure ou thiolate.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les halogénures d'alkyle. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Comparaison Avec Des Composés Similaires

CAY10721 est unique dans son inhibition spécifique de la sirtuine 3. Les composés similaires incluent :

Sirtinol : Un autre inhibiteur de la sirtuine, mais avec une activité plus large contre plusieurs isoformes de la sirtuine.

EX-527 : Un inhibiteur sélectif de la sirtuine 1, utilisé dans la recherche pour étudier le rôle de la sirtuine 1 dans les processus cellulaires.

Tenovin-6 : Inhibe à la fois la sirtuine 1 et la sirtuine 2, avec des applications dans la recherche sur le cancer.

Comparé à ces composés, la sélectivité de this compound pour la sirtuine 3 le rend particulièrement précieux pour étudier les rôles spécifiques de la sirtuine 3 dans la fonction mitochondriale et la biologie du cancer .

Propriétés

IUPAC Name |

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S/c22-12-5-3-4-11(8-12)21-15(23)9-25-18-17-16(19-10-20-18)13-6-1-2-7-14(13)24-17/h1-8,10,22H,9H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXJUSSVHKICFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B163286.png)

![tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B163290.png)

![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate](/img/structure/B163337.png)